Pivalaldehyde oxime

Description

BenchChem offers high-quality Pivalaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pivalaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

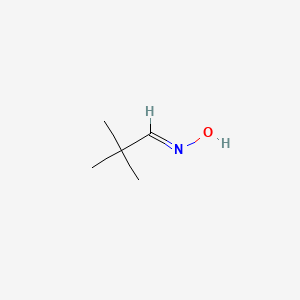

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(2,2-dimethylpropylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(2,3)4-6-7/h4,7H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFVJAZWSLPDEP-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-91-2 | |

| Record name | Propanal, 2,2-dimethyl-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Monograph: Pivalaldehyde Oxime (CAS 637-91-2)

Strategic Reagent for Nitrogenous Heterocycle Synthesis and Drug Discovery [1]

Executive Summary

Pivalaldehyde oxime (2,2-dimethylpropanal oxime) is a sterically distinct oxime intermediate characterized by the presence of a bulky tert-butyl group adjacent to the oximino functionality.[1] Unlike linear aldoximes, the steric bulk of the pivaloyl moiety imparts unique stability and selectivity profiles, particularly in the generation of nitrile oxides for [3+2] cycloadditions.[1] This guide dissects its physicochemical properties, industrial-grade synthesis protocols, and its critical role as a precursor for isoxazole-based pharmacophores.[1]

Identity & Physicochemical Profile

Pivalaldehyde oxime exists as a low-melting solid or supercooled liquid depending on ambient conditions.[1] Its lipophilicity and steric demand dictate its behavior in nucleophilic substitutions and metal coordination.

Table 1: Key Chemical Constants

| Property | Value | Notes |

| CAS Number | 637-91-2 | Verified Identifier |

| IUPAC Name | (E/Z)-2,2-Dimethylpropanal oxime | Exists as geometric isomers |

| Molecular Formula | C₅H₁₁NO | |

| Molecular Weight | 101.15 g/mol | |

| Melting Point | 41–43 °C | Solid at std.[1] lab temp |

| Boiling Point | 65 °C @ 20 Torr | 149–150 °C @ 760 mmHg |

| Density | 0.86 g/cm³ | Predicted |

| Solubility | Soluble in MeOH, EtOH, DCM, Et₂O | Sparingly soluble in cold water |

| Acidity (pKa) | ~11.2 | O-H proton acidity |

Synthesis & Manufacturing Protocol

Objective: High-yield synthesis of pivalaldehyde oxime from pivalaldehyde (trimethylacetaldehyde).

Reaction Logic

The synthesis relies on the condensation of the carbonyl group with hydroxylamine. The steric bulk of the tert-butyl group retards the initial nucleophilic attack compared to linear aldehydes, necessitating optimized pH control to maintain a high concentration of free hydroxylamine base without inducing side reactions (e.g., Beckmann rearrangement precursors).

Laboratory Scale Protocol (100 mmol Scale)

-

Reagents:

-

Procedure:

-

Preparation: Dissolve NH₂OH·HCl and NaOAc in the Ethanol/Water mixture in a 250 mL round-bottom flask. Ensure complete dissolution to liberate free hydroxylamine.[1]

-

Addition: Cool the solution to 0–5 °C. Add pivalaldehyde dropwise over 20 minutes. Note: The exotherm is mild, but temperature control prevents volatilization of the aldehyde (BP ~75 °C).

-

Reflux: Allow the mixture to warm to room temperature, then heat to mild reflux (70 °C) for 2 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane) for disappearance of aldehyde.[1]

-

Workup: Evaporate ethanol under reduced pressure. The residue will separate into an aqueous layer and an oily/solid organic layer. Extract with Dichloromethane (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate. Recrystallize from Hexane/Et₂O if high purity is required.[1]

-

Mechanistic Pathway Visualization

The following diagram illustrates the condensation mechanism, highlighting the dehydration step critical for oxime formation.

Caption: Nucleophilic addition-elimination pathway converting pivalaldehyde to its oxime derivative.[1]

Reactivity & Mechanistic Insight

The primary value of pivalaldehyde oxime in drug development lies in its ability to function as a stable precursor for Pivalonitrile Oxide , a reactive 1,3-dipole.

Generation of Nitrile Oxides (The Huisgen Pathway)

Direct chlorination of pivalaldehyde oxime (using NCS or Chloramine-T) yields the hydroximoyl chloride.[1] Subsequent dehydrohalogenation by a weak base (e.g., Et₃N) generates the nitrile oxide in situ.[1]

-

Why this matters: The tert-butyl group prevents dimerization of the nitrile oxide to furoxans (a common failure mode with unstable nitrile oxides), allowing for high-yield [3+2] cycloadditions with alkenes or alkynes.[1] This reaction constructs Isoxazole and Isoxazoline rings, which are pharmacophores found in COX-2 inhibitors and beta-lactamase inhibitors.[1]

Experimental Workflow: Isoxazoline Synthesis

-

Chlorination: React Oxime with N-Chlorosuccinimide (NCS) in DMF at 25 °C → t-Bu-C(Cl)=N-OH.[1]

-

Dipole Generation: Add Triethylamine (Et₃N) to induce elimination of HCl → t-Bu-C≡N⁺-O⁻ (Nitrile Oxide).[1]

-

Cycloaddition: Trap in situ with an alkene (dipolarophile) → 3-tert-butyl-isoxazoline.[1]

Caption: Conversion of pivalaldehyde oxime to isoxazoline scaffolds via the nitrile oxide pathway.[1]

Applications in Pharmaceutical Chemistry

Isoxazole Scaffolds in Drug Design

The tert-butyl isoxazole motif acts as a bioisostere for phenyl or other lipophilic rings, improving metabolic stability by blocking oxidative metabolism at the alpha-position.[1]

-

Case Use: Synthesis of penicillin derivatives and non-steroidal anti-inflammatory drugs (NSAIDs) where the isoxazole ring serves as a rigid linker.[1]

Peptide Chemistry & Protecting Groups

Pivalaldehyde oxime esters are occasionally employed as "active esters" in peptide coupling, although less frequently than N-hydroxysuccinimide (NHS).[1] The bulky pivaloyl group can also serve as a directing group in C-H activation protocols.

Handling, Safety, & Stability (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Flammability | H228 | Flammable solid (if crystalline).[1] |

| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin.[1] |

| Irritation | H315/H319 | Causes skin irritation and serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1][3][4][5] |

-

Storage: Store at 2–8 °C (Refrigerated). The compound is hygroscopic and potential for hydrolysis exists if exposed to moisture/acid over prolonged periods.

-

Incompatibility: Strong oxidizing agents (risk of uncontrolled nitrile oxide formation), strong acids (hydrolysis to aldehyde).[1]

References

-

ChemicalBook. (2025).[1][6] Pivalaldehyde oxime Properties and Supplier Data. Retrieved from [1]

-

PubChem. (2025).[1] Pivalaldehyde oxime (Compound Summary CID 9576954).[1] National Library of Medicine.[1] Retrieved from [1]

-

Mendelsohn, B. A., et al. (2009).[1][7] Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters, 11(7), 1539-1542.[1] (Demonstrates oxidative conversion protocols). Retrieved from [1]

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: Pivalaldehyde. (Reference for precursor safety and handling). Retrieved from [1]

-

Giomi, D., et al. (2010).[1] Isoxazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry III. (Contextualizes the use of oximes in heterocycle synthesis).

Sources

- 1. Pivalaldehyde oxime | C5H11NO | CID 9576954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. CAS 630-19-3: Pivalaldehyde | CymitQuimica [cymitquimica.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]

Pivalaldehyde oxime molecular weight and formula

Physicochemical Profiling and Synthetic Utility in Pharmaceutical Chemistry

Executive Summary

Pivalaldehyde oxime (2,2-dimethylpropanal oxime) is a critical sterically hindered intermediate used in the synthesis of nitriles, amines, and advanced pharmaceutical building blocks. Its unique tert-butyl moiety provides significant steric bulk, influencing the stereochemical outcome of downstream reactions. This guide provides a comprehensive technical analysis of pivalaldehyde oxime, covering its molecular specifications, validated synthetic protocols, analytical characterization, and applications in drug development.

Molecular Identity & Physicochemical Profiling

Pivalaldehyde oxime exists primarily as a low-melting solid or supercooled liquid, depending on purity and isomeric composition. Its high steric hindrance distinguishes it from linear aliphatic oximes, affecting both its reactivity and spectral properties.

Core Molecular Specifications

| Parameter | Specification |

| IUPAC Name | 2,2-Dimethylpropanal oxime |

| Common Name | Pivalaldehyde oxime; Trimethylacetaldehyde oxime |

| CAS Registry Number | 637-91-2 |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| SMILES | CC(C)(C)C=NO |

| InChI Key | IMNIMIUWwqJzK-UHFFFAOYSA-N |

Physical Properties[1][2][3][4][5]

| Property | Value | Notes |

| Physical State | White to off-white crystalline solid | Often observed as a liquid due to supercooling or impurities. |

| Melting Point | 40–42 °C | Sharp melting point indicates high purity (E-isomer). |

| Boiling Point | 63–65 °C @ 20 mmHg | Volatile under reduced pressure. |

| Density | ~0.86 g/cm³ (Predicted) | Less dense than water. |

| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂ | Limited solubility in water due to lipophilic t-butyl group. |

| pKa | ~11.2 (Predicted) | Weakly acidic oxime proton. |

Synthetic Methodology & Mechanism

The synthesis of pivalaldehyde oxime follows a classic condensation pathway between pivalaldehyde and hydroxylamine. Due to the steric bulk of the tert-butyl group, the reaction kinetics can be slightly slower than with linear aldehydes, requiring optimized pH control to drive the equilibrium.

Validated Synthesis Protocol

Reagents: Pivalaldehyde (1.0 eq), Hydroxylamine Hydrochloride (1.2 eq), Sodium Carbonate (0.6 eq), Methanol/Water (1:1 v/v).

-

Preparation: Dissolve hydroxylamine hydrochloride in water.

-

Neutralization: Slowly add sodium carbonate to generate free hydroxylamine in situ. Caution: CO₂ evolution.

-

Addition: Add pivalaldehyde dropwise to the solution at 0–5 °C. The steric bulk prevents rapid exothermic runaways, but temperature control ensures selectivity.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or GC.

-

Workup: Extract with dichloromethane (DCM). Wash organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallization from hexanes (if solid) or vacuum distillation (if liquid).

Reaction Mechanism Workflow

The following diagram illustrates the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by the elimination of water.

Figure 1: Step-wise mechanism for the condensation of pivalaldehyde with hydroxylamine.

Applications in Drug Development & Organic Synthesis[2][7][8]

Pivalaldehyde oxime serves as a versatile linchpin in medicinal chemistry, primarily utilized for its ability to introduce the tert-butyl group—a pharmacophore known to increase metabolic stability by blocking oxidative metabolism at adjacent sites.

Key Synthetic Transformations

-

Synthesis of Pivalonitrile (Nitrile Formation):

-

Reagents: Acetic anhydride, Thionyl chloride, or Sulfuryl fluoride (SO₂F₂).

-

Utility: Pivalonitrile is a solvent and intermediate for amidines and tetrazoles.

-

Mechanism: Dehydration of the oxime.

-

-

Synthesis of Neopentylamine (Reduction):

-

Reagents: LiAlH₄ or H₂/Raney Nickel.

-

Utility: Neopentylamine is a building block for various cardiovascular and CNS drugs.

-

Mechanism: Reduction of the C=N bond.

-

-

Electrophilic Amination Reagents:

-

Derivative: O-Pivaloyl hydroxylamine.[6]

-

Utility: Used to transfer the amino group (-NH₂) to nucleophiles (e.g., Grignard reagents) to form primary amines. The pivalate group acts as a good leaving group.

-

Downstream Application Workflow

Figure 2: Strategic divergence of pivalaldehyde oxime into high-value chemical space.

Analytical Characterization

Validating the identity of pivalaldehyde oxime requires distinguishing it from its aldehyde precursor and identifying the E/Z isomeric ratio.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.10 ppm (s, 9H): tert-Butyl group (strong singlet).

-

δ 7.40 ppm (s, 1H): Aldehyde proton (-CH=N-). The chemical shift varies slightly between E (anti) and Z (syn) isomers.[5] The E-isomer is typically thermodynamically favored and dominant.

-

δ 8.5–9.5 ppm (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 27.5 ppm: Methyl carbons of the t-butyl group.

-

δ 35.0 ppm: Quaternary carbon.

-

δ 158.5 ppm: Oxime carbon (C=N).

-

Infrared Spectroscopy (FT-IR)[7]

-

3200–3400 cm⁻¹: Broad O-H stretch (strong H-bonding).

-

1640–1660 cm⁻¹: C=N stretching vibration (distinct from C=O of starting aldehyde).

Mass Spectrometry (MS)

-

Method: GC-MS or ESI-MS.

-

Molecular Ion: [M]⁺ at m/z 101.

-

Fragmentation: Loss of methyl group ([M-15]⁺ at m/z 86) is a characteristic fragmentation pattern for tert-butyl compounds.

Safety & Handling

-

Hazards: Pivalaldehyde oxime is generally classified as an Irritant (Skin/Eye) .[8][9] It is combustible.[2][8]

-

Thermal Stability: Like many oximes, it can undergo thermal decomposition at high temperatures. Distillation should be performed under reduced pressure to avoid thermal runaway.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis back to the aldehyde.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9576954, Pivalaldehyde oxime. Retrieved from .

-

ChemicalBook. Pivalaldehyde oxime Properties and Safety. Retrieved from .

-

Sigma-Aldrich. Safety Data Sheet: Pivalaldehyde. (Precursor safety data). Retrieved from .

-

Organic Chemistry Portal. Synthesis of Oximes and Nitriles. Retrieved from .

-

TCI Chemicals. Product Specification: Pivalaldehyde. Retrieved from .

Sources

- 1. Pivaldehyde - Wikipedia [en.wikipedia.org]

- 2. Pivaldehyde: applications and safety_Chemicalbook [chemicalbook.com]

- 3. Pivalaldehyde | CAS 630-19-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. tsijournals.com [tsijournals.com]

- 6. orgsyn.org [orgsyn.org]

- 7. staff.najah.edu [staff.najah.edu]

- 8. fishersci.com [fishersci.com]

- 9. Pivalaldehyde oxime | C5H11NO | CID 9576954 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Purity Synthesis of Pivalaldehyde Oxime: A Scalable Protocol for Sterically Hindered Aldehydes

Executive Summary

This technical guide details the optimized synthesis of Pivalaldehyde Oxime (2,2-dimethylpropanal oxime) from pivalaldehyde and hydroxylamine hydrochloride. Unlike linear aliphatic aldehydes, pivalaldehyde presents a unique challenge due to the steric bulk of the tert-butyl group adjacent to the carbonyl center. This protocol addresses the kinetic hurdles associated with this hindrance using a buffered aqueous-alcoholic system, ensuring high conversion rates (>95%) while mitigating the volatility risks of the starting material.

Target Audience: Process Chemists, API Developers, and Organic Synthesis Researchers. Primary Application: Precursor for pivalonitrile (via dehydration) and intermediate in the synthesis of sterically crowded peptide mimetics.

Mechanistic Foundation & Reaction Design[1]

The Steric-Electronic Paradox

Pivalaldehyde (Trimethylacetaldehyde) possesses a dual nature in nucleophilic addition reactions:

-

Steric Hindrance: The bulky tert-butyl group (

-Bu) significantly blocks the trajectory of the incoming nucleophile ( -

Electronic Deactivation: The strong positive inductive effect (+I) of the

-Bu group increases electron density at the carbonyl carbon, rendering it slightly less electrophilic.

However, the reaction proceeds efficiently because the formation of the C=N bond is thermodynamically favorable, driven by the dehydration of the tetrahedral intermediate.

The pH "Bell Curve" Optimization

The rate of oxime formation is critically dependent on pH.

-

Low pH (<3): The amine is fully protonated (

), rendering it non-nucleophilic. -

High pH (>9): The carbonyl oxygen is not protonated/activated, and the tetrahedral intermediate is prone to reversal.

-

Optimal Window (pH 4.5–5.5): This protocol uses a Sodium Acetate (NaOAc) buffer system. This maintains the pH where a sufficient concentration of free hydroxylamine exists to attack the carbonyl, while the medium remains acidic enough to catalyze the dehydration step.

Reaction Mechanism Visualization

Figure 1: Mechanistic pathway highlighting the critical pH-dependent nucleophilic attack and dehydration steps.

Strategic Reagent Selection

| Component | Grade/Spec | Role & Rationale |

| Pivalaldehyde | >96% Purity | Starting material.[1] Critical: Must be freshly distilled if significant acid impurity (pivalic acid) is present. BP: 75°C. |

| Hydroxylamine HCl | Reagent Grade | Source of nucleophile. The HCl salt is stable and non-explosive compared to free base. |

| Sodium Acetate | Anhydrous | Acts as a base to neutralize HCl and buffer the solution to pH ~5. Preferred over NaOH to prevent aldol side-reactions (though pivalaldehyde has no |

| Ethanol (95%) | Solvent | Co-solvent required to solubilize the lipophilic pivalaldehyde in the aqueous hydroxylamine phase. |

Detailed Experimental Protocol

Safety Pre-Check

-

Pivalaldehyde: Flash point -15°C. Extremely flammable. Work in a fume hood.

-

Hydroxylamine: Potential explosion hazard upon heating if not neutralized. Ensure temperature monitoring.

Step-by-Step Procedure

Scale: 100 mmol (8.61 g) Pivalaldehyde basis.

-

Buffer Preparation:

-

In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Hydroxylamine Hydrochloride (8.34 g, 120 mmol, 1.2 eq) in Distilled Water (30 mL) .

-

Add Sodium Acetate Trihydrate (19.0 g, 140 mmol, 1.4 eq) or equivalent anhydrous amount. Stir until clear. The solution will be endothermic (get cold).

-

-

Solvent Addition:

-

Add Ethanol (30 mL) to the aqueous mixture.

-

Note: A biphasic system may form initially if the alcohol concentration is too low, but 1:1 EtOH:H2O usually ensures homogeneity upon heating.

-

-

Controlled Addition (The "Cold Start"):

-

Cool the mixture to roughly 10–15°C using a water bath. Pivalaldehyde is volatile; adding it to a hot solution will result in material loss.

-

Add Pivalaldehyde (8.61 g, 100 mmol) dropwise over 10 minutes.

-

Observation: The solution may turn cloudy initially.

-

-

Reaction Phase:

-

Remove the cooling bath. Allow to warm to Room Temperature (RT).

-

Heat to 50°C for 2 hours.

-

IPC (In-Process Control): Monitor by TLC (20% EtOAc/Hexane) or GC. The aldehyde peak should disappear.

-

-

Workup & Isolation:

-

Evaporation: Concentrate the mixture under reduced pressure (Rotavap) to remove the Ethanol. Caution: Do not heat above 45°C to avoid subliming the product.

-

Extraction: The residue will be an aqueous slurry containing the solid/oily oxime. Extract with Dichloromethane (DCM) (3 x 30 mL) .

-

Washing: Wash combined organics with Brine (20 mL).

-

Drying: Dry over anhydrous

, filter, and concentrate.

-

-

Purification:

-

Crude State: The product is a low-melting solid (mp ~41°C). If the lab is warm, it may appear as an oil.

-

Recrystallization: If high purity is required for drug development, recrystallize from a small amount of Hexane or Pentane at -20°C.

-

Process Flow Diagram

Figure 2: Industrial workflow from reactor charging to final product isolation.[2]

Process Control & Analytics

To validate the synthesis, compare the isolated product against these standard parameters.

| Parameter | Pivalaldehyde (Starting Material) | Pivalaldehyde Oxime (Product) |

| Physical State | Clear Liquid | White Solid / Colorless Oil (Temp dependent) |

| Melting Point | 6°C | 40–42°C [1] |

| Boiling Point | 75°C | 106–107°C (at 3.5 mmHg) |

| IR Spectroscopy | 1730 | 3200–3400 |

Note on Isomerism: The product is typically obtained as the (E)-isomer (anti) due to the steric bulk of the tert-butyl group, which disfavors the (Z)-conformation.

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Loss of Pivalaldehyde due to volatility.

-

Fix: Ensure the addition is done at <15°C and the condenser is efficient (use a cryo-coolant if possible).

-

-

Oiling Out:

-

Cause: Product melting point is near ambient temperature.

-

Fix: Cool the crude oil in a freezer (-20°C) to induce crystallization. Scratching the flask wall helps.

-

-

Incomplete Conversion:

-

Cause: pH drift.

-

Fix: Verify the pH of the aqueous phase is ~5. If too acidic, the amine is deactivated. Add more NaOAc.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9576954, Pivalaldehyde oxime. Retrieved from [Link]

- Organic Syntheses. (1921). General methods for Oxime formation. Coll. Vol. 1, p. 318.

Sources

Technical Guide: Spectroscopic Profiling of Pivalaldehyde Oxime

This guide serves as a definitive technical reference for the spectroscopic characterization of Pivalaldehyde Oxime (2,2-dimethylpropanal oxime). It is designed for researchers requiring precise structural validation of this intermediate in organic synthesis and ligand development.

Compound: Pivalaldehyde Oxime (2,2-Dimethylpropanal oxime)

CAS: 637-91-2

Formula:

Executive Summary & Application Context

Pivalaldehyde oxime is a sterically hindered oxime frequently employed as a stable intermediate in the synthesis of nitriles (via dehydration), amines (via reduction), and as a ligand in coordination chemistry. Its bulky tert-butyl group imposes significant steric constraints, making it an excellent model for studying E/Z isomerization dynamics.

Critical Quality Attribute (CQA): The purity of this compound is best validated by the disappearance of the aldehyde carbonyl signal (

Synthesis & Sample Preparation Protocol

Standardized workflow for generating analytical-grade samples.

Reaction Principles

The synthesis relies on the condensation of pivalaldehyde with hydroxylamine hydrochloride. A base (typically NaOAc or NaOH) is required to liberate the free hydroxylamine nucleophile.

Step-by-Step Protocol

-

Reagent Prep: Dissolve Hydroxylamine HCl (1.2 equiv) in minimal distilled water.

-

Buffering: Add Sodium Acetate (1.5 equiv) to buffer the solution (pH ~5-6). Note: Low pH prevents reaction; high pH can degrade the aldehyde.

-

Addition: Add Pivalaldehyde (1.0 equiv) dropwise in Methanol (solvent ratio 1:1 MeOH:H2O).

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Workup: Evaporate MeOH. Extract aqueous residue with Dichloromethane (DCM). Wash with brine. Dry over

. -

Purification: Recrystallize from hexane (if solid) or vacuum distill (if liquid/oil). Pivalaldehyde oxime is typically a white crystalline solid (mp ~40-41 °C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

Isomerism (E vs. Z)

Like most aldoximes, pivalaldehyde oxime exists in equilibrium between E (anti) and Z (syn) isomers.

-

E-Isomer (Major): The bulky tert-butyl group and the hydroxyl group are trans to each other to minimize steric clash. This is the thermodynamically favored product (>95%).

-

Z-Isomer (Minor): The cis arrangement causes significant steric repulsion.

H NMR Data (400 MHz)

| Proton Environment | Shift ( | Multiplicity | Integral | Assignment Logic |

| 7.42 | Singlet (s) | 1H | Characteristic downfield shift due to C=N anisotropy. The Z-isomer signal would appear further downfield (~8.1 ppm) due to proximity to the oxygen lone pairs. | |

| OH (Hydroxyl) | 8.50 – 10.5 | Broad (br s) | 1H | Highly concentration/solvent dependent. Disappears upon |

| C( | 1.12 | Singlet (s) | 9H | Intense singlet. Slightly deshielded compared to the aldehyde precursor ( |

C NMR Data (100 MHz)

| Carbon Environment | Shift ( | Assignment Logic |

| C=N (Methine) | 158.2 | Diagnostic |

| C( | 34.8 | Non-protonated carbon, lower intensity. |

| C( | 27.4 | Intense signal representing 3 equivalent methyl carbons. |

Visualization: Isomerization Equilibrium

Caption: The bulky t-butyl group forces the equilibrium strongly toward the E-isomer to avoid steric clash with the oxime hydroxyl.

Infrared (IR) Spectroscopy

Method: ATR-FTIR or KBr Pellet

The IR spectrum provides a rapid "fingerprint" to distinguish the oxime from the starting aldehyde.

| Frequency ( | Intensity | Vibration Mode | Diagnostic Note |

| 3200 – 3400 | Medium, Broad | Hydrogen-bonded hydroxyl. Absence indicates nitrile formation. | |

| 2960, 2870 | Strong | ||

| 1650 – 1690 | Weak/Medium | The imine stretch. Often weak in aldoximes. | |

| 930 – 960 | Medium | Characteristic N-O single bond stretch. | |

| ~1730 | ABSENT | Critical: The strong carbonyl peak of pivalaldehyde must be absent. |

Mass Spectrometry (MS)

Method: EI (70 eV)

Pivalaldehyde oxime follows a fragmentation pattern driven by the stability of the tert-butyl cation.

Fragmentation Pathway

-

Molecular Ion (

): m/z 101 (Weak). -

Base Peak: m/z 57 (

). The tert-butyl cation is exceptionally stable and dominates the spectrum. -

Alpha-Cleavage: Cleavage of the C-C bond between the t-butyl group and the C=N moiety.

-

Loss of OH: m/z 84 (

). -

Loss of Methyl: m/z 86 (

).

Visualization: Fragmentation Logic

Caption: Fragmentation is dominated by the formation of the stable t-butyl cation (m/z 57) via alpha-cleavage.

References

-

ChemicalBook. (2025). Pivalaldehyde oxime Properties and Spectral Data. Link

-

National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectrum of Pivalaldehyde. NIST Chemistry WebBook, SRD 69. Link

-

Sigma-Aldrich. (2025). NMR Chemical Shifts of Common Impurities and Solvents. Link

-

Organic Chemistry Data. (2024). 1H NMR Chemical Shifts of Aldoximes. Link

-

PubChem. (2025). Pivalaldehyde Oxime Compound Summary. National Library of Medicine. Link

Sources

Executive Summary: The Stereochemical Challenge

Topic: 1H NMR Spectrum of Pivalaldehyde Oxime: Structural Elucidation & Isomeric Analysis Content Type: Technical Guide / Application Note Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists

Pivalaldehyde oxime (2,2-dimethylpropanal oxime) presents a classic yet distinct challenge in NMR spectroscopy: the resolution of geometric isomers (

This guide provides a definitive protocol for the synthesis, acquisition, and assignment of the pivalaldehyde oxime 1H NMR spectrum. It focuses on distinguishing the azomethine proton signals via chemical shift anisotropy and validating geometry using Nuclear Overhauser Effect (NOE) spectroscopy.

Structural Dynamics & Isomerism

To interpret the spectrum, one must first understand the thermodynamic landscape. Aldoximes exist as two geometric isomers. The nomenclature depends on the priority of groups attached to the C=N bond.

-

-Isomer (Anti): The hydroxyl group (-OH) and the bulky tert-butyl group are on opposite sides. The azomethine proton (

- -Isomer (Syn): The hydroxyl group and tert-butyl group are on the same side. The azomethine proton is trans to the hydroxyl group. (Sterically Disfavored)

The Anisotropy Rule: The magnetic anisotropy of the oxime hydroxyl group deshields protons cis to it. Therefore, the azomethine proton in the

Figure 1: Thermodynamic equilibrium and resulting chemical shift consequences for pivalaldehyde oxime isomers.

Experimental Protocol

Synthesis (In-Situ Generation)

While commercially available, fresh preparation ensures the absence of oxidation byproducts (nitriles).

-

Reagents: Pivalaldehyde (10 mmol), Hydroxylamine Hydrochloride (12 mmol), Sodium Carbonate (15 mmol).

-

Solvent: Ethanol/Water (1:1).

-

Procedure:

-

Dissolve

and -

Add pivalaldehyde dropwise at

. -

Stir at Room Temperature (RT) for 2 hours.

-

Extract with

, dry over

-

NMR Sample Preparation

The choice of solvent is critical for observing the oxime -OH proton, which is often broadened by exchange.

-

Solvent A (Standard):

(Chloroform-d). Good for aliphatic resolution. OH peak may be broad or invisible due to concentration-dependent exchange.[1] -

Solvent B (Recommended):

(Dimethyl sulfoxide-d6). Forms strong H-bonds with the oxime OH, slowing exchange and sharpening the OH singlet (often visible at 10-11 ppm).

Self-Validating Step: If the -OH signal is absent in

1H NMR Spectral Analysis

The following data assumes the

Chemical Shift Assignment Table

| Proton Group | Type | Integration | Chemical Shift ( | Multiplicity | Coupling ( | Mechanistic Note |

| Methyl ( | 9H | 1.08 - 1.12 | Singlet (s) | - | Highly shielded by electron-donating alkyl bulk.[2] | |

| Azomethine | Methine ( | 1H | 7.35 - 7.45 | Singlet (s)* | - | Deshielded by C=N anisotropy and cis -OH proximity. |

| Hydroxyl | Labile ( | 1H | 8.5 - 10.5 | Broad (br s) | - | Highly variable.[2] Downfield due to H-bonding and electronegativity. |

*Note: The azomethine proton may appear as a doublet if long-range coupling to the OH proton is resolved (rare in

Diagnostic Features

-

Absence of Aldehyde Peak: The parent pivalaldehyde has a distinct signal at 9.48 ppm . Complete disappearance of this peak confirms reaction completion.

-

The "Missing" Z-Isomer: In pivalaldehyde oxime, the

-isomer is often undetectable (<2%) due to the massive steric clash between the

Advanced Validation: NOE Experiments

To definitively prove the

Workflow Logic:

-

Irradiate Azomethine Proton (7.4 ppm):

-

Result (E-Isomer): Strong NOE enhancement of the

-Bu signal (1.1 ppm). This confirms the H and -

Correction: Wait, in the

-isomer (Anti), the OH is trans to the -

Clarification: Let's look at the structure

.-

-isomer:

-

NOE Prediction: In the

-isomer, the Azomethine H and the -

Observation: Strong NOE between Azomethine H (7.4 ppm) and

-Bu (1.1 ppm).

-

-isomer:

-

-

Irradiate OH Proton (if visible):

-

Result (E-Isomer): Strong NOE to the Azomethine H (cis). Weak/No NOE to

-Bu (trans).

-

Figure 2: NOE validation workflow to confirm the E-isomer geometry.

References

-

Spectral Database for Organic Compounds (SDBS). Pivalaldehyde 1H NMR Spectrum (SDBS No. 1668). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on Aldoxime anisotropy and chemical shifts).

- Kalinowski, H. O., & Kessler, H. (1973). 1H and 13C NMR Spectroscopy of Oximes. Topics in Stereochemistry. (Foundational work on E/Z isomer assignment via NMR).

-

Organic Chemistry Portal. Oxime Synthesis Protocols.[Link]

Sources

In-Depth Technical Guide: 13C NMR Characterization and Synthesis of Pivalaldehyde Oxime

The following technical guide details the 13C NMR characterization, synthesis, and isomeric analysis of pivalaldehyde oxime.

Core Directive & Executive Summary

Pivalaldehyde oxime (

This guide provides a robust protocol for the synthesis and spectral validation of pivalaldehyde oxime. It focuses on using 13C NMR as a definitive tool for assigning geometric isomers, leveraging the steric compression effect (

Structural Dynamics & Isomerism

The oxime functionality exhibits geometric isomerism across the

-

E-Isomer (Anti): The tert-butyl group and the hydroxyl group are on opposite sides of the

bond. This is the thermodynamically preferred state. -

Z-Isomer (Syn): The tert-butyl group and the hydroxyl group are on the same side. This creates significant steric clash, destabilizing this isomer.[1]

Mechanistic Insight: In 13C NMR, the Z-isomer typically displays upfield shifts (lower ppm) for the

Experimental Protocol: Synthesis & Preparation

This protocol utilizes a Green Chemistry approach, employing an aqueous-alcohol medium to ensure high solubility of the hydroxylamine salt while precipitating the hydrophobic product.

Reagents

-

Precursor: Pivalaldehyde (2,2-dimethylpropanal) [CAS: 630-19-3][1][2]

-

Reagent: Hydroxylamine Hydrochloride (

) -

Base: Sodium Acetate (

) or Sodium Carbonate ( -

Solvent: Methanol/Water (1:1 v/v)[1]

Step-by-Step Methodology

-

Preparation of Reagent Solution:

-

Dissolve 1.2 equivalents of Hydroxylamine Hydrochloride and 1.5 equivalents of Sodium Acetate in a minimal volume of water.

-

Why: The acetate acts as a buffer, maintaining a pH (~5-6) that maximizes the nucleophilicity of nitrogen without protonating the carbonyl oxygen excessively, preventing side reactions.

-

-

Addition of Substrate:

-

Dilute the aqueous solution with an equal volume of Methanol.

-

Cool the mixture to 0–5 °C in an ice bath.

-

Add 1.0 equivalent of Pivalaldehyde dropwise over 15 minutes.

-

Control: The reaction is exothermic.[3] Controlled addition prevents the formation of the Z-isomer (kinetic product) or nitrile by-products.

-

-

Reaction & Workup:

-

Purification:

-

The crude product is often a low-melting solid (mp 41–42 °C).

-

Recrystallize from minimal Hexane if necessary to remove trace Z-isomer.

-

13C NMR Spectral Analysis

The following data represents the characteristic chemical shifts for Pivalaldehyde Oxime in

Table 1: 13C NMR Chemical Shift Assignments

| Carbon Environment | Label | Chemical Shift ( | Multiplicity (DEPT) | Mechanistic Note |

| Oxime Methine | 156.8 | CH | Deshielded by | |

| Quaternary | 34.2 | Attached to electron-withdrawing | ||

| Methyls | 27.4 | Intense signal (3 equivalent carbons). |

(Note: Values are representative of the major E-isomer in

Spectral Validation Logic

To validate the spectrum, apply the following logic checks:

-

Integration Check: In the proton-decoupled 13C spectrum, peak heights are not quantitative, but the Methyl signal (

) should be significantly more intense than the Methine ( -

Solvent Peak: Ensure the

triplet is present at -

Absence of Aldehyde: Check for the disappearance of the aldehyde carbonyl carbon signal (~204-205 ppm). Its presence indicates incomplete conversion.

Visualization: Synthesis & Analysis Workflow

The following diagram illustrates the logical flow from synthesis to spectral confirmation, highlighting the decision nodes for isomer analysis.

Caption: Workflow for the synthesis and 13C NMR validation of pivalaldehyde oxime, ensuring complete conversion of the aldehyde precursor.

References

-

National Institute of Standards and Technology (NIST). "Propanal, 2,2-dimethyl-, oxime."[1][6] NIST Chemistry WebBook, SRD 69. [Link][1]

-

Organic Syntheses. "Preparation of Oximes: General Protocols." Org.[7][8] Synth. Coll. Vol. 2, p. 313.[1] [Link]

-

Oregon State University. "13C NMR Chemical Shift Table." Chemistry LibreTexts. [Link]

-

Royal Society of Chemistry. "Stereospecific Synthesis of Aldoximes." RSC Advances. [Link]

Sources

- 1. iris.unipv.it [iris.unipv.it]

- 2. Propanal, 2,2-dimethyl- [webbook.nist.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. sciencemadness.org [sciencemadness.org]

Infrared Spectroscopy of Aldoximes: A Technical Guide to Structural Elucidation

Executive Summary

This technical guide provides a rigorous framework for the characterization of aldoximes (

Fundamental Vibrational Modes

The aldoxime functional group presents a complex vibrational landscape due to the coupling of the hydroxyl (

The Diagnostic Fingerprint

The following table summarizes the primary vibrational modes. Note that these values are phase-dependent; solid-state spectra (KBr/ATR) often differ from solution-phase spectra due to dimerization.

Table 1: Characteristic IR Frequencies of Aldoximes

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Mechanistic Insight |

| 3590 – 3650 | Sharp, Med | Monomeric species (dilute solution only). | |

| 3100 – 3350 | Broad, Strong | Indicates dimers (solid state) or concentrated solutions. | |

| 1620 – 1660 | Variable | Conjugation lowers frequency. Intensity depends on dipole moment change. | |

| 930 – 960 | Medium | Highly sensitive to electronic environment and | |

| 2700 – 2900 | Weak | The |

Technical Note: The

band in aldoximes is often less intense than theband of the parent aldehyde due to a smaller change in dipole moment during vibration.

Stereochemical Analysis: Syn ( ) vs. Anti ( ) Isomerism

The most critical challenge in aldoxime analysis is distinguishing between stereoisomers. In the context of aldoximes, the terms syn and anti refer to the position of the

The Hydrogen Bonding Differentiator

The geometric arrangement dictates the type of hydrogen bonding possible, which is directly observable via IR.

-

Syn-Aldoximes: Steric proximity often favors intramolecular hydrogen bonding (forming a pseudo-ring structure) or specific tight dimers. This results in a sharp, lower-frequency

band that is concentration-independent . -

Anti-Aldoximes: Steric hindrance prevents intramolecular bonding. These isomers form intermolecular hydrogen bonded chains or dimers. This results in a broad

band that is concentration-dependent .

Logic Flow for Isomer Assignment

The following diagram illustrates the decision tree for assigning stereochemistry using IR data.

Caption: Decision logic for differentiating Syn/Anti aldoximes based on H-bonding behavior.

Experimental Protocol: The Dilution Study

To ensure scientific integrity, a single spectrum is rarely sufficient for structural proof. The Dilution Study is a self-validating protocol required to distinguish free monomers from H-bonded aggregates.

Materials

-

Solvent: Carbon Tetrachloride (

) is ideal due to IR transparency in the -

Cells: Infrasil or NaCl liquid cells with variable path lengths (0.1 mm to 1.0 mm).

Step-by-Step Methodology

-

Preparation of Stock Solution: Dissolve the aldoxime to a concentration of ~0.1 M.

-

High Concentration Scan: Acquire spectrum at 0.1 M (0.1 mm path length).

-

Observation: Expect a broad band at 3200–3400 cm⁻¹ (Polymeric/Dimeric species).

-

-

Serial Dilution: Dilute the sample to 0.01 M and then 0.001 M.

-

Path Length Adjustment: As concentration decreases by 10x, increase path length by 10x (if possible) to maintain signal intensity, or simply observe the relative ratio of peaks.

-

Data Interpretation:

-

If the broad band diminishes and a sharp peak at ~3600 cm⁻¹ grows: Intermolecular bonding exists (Anti-isomer).

-

If the band position remains constant regardless of concentration: Intramolecular bonding dominates (Syn-isomer).

-

Pharmaceutical Applications: Reactivators of AChE

In drug development, aldoximes like Pralidoxime (2-PAM) and Obidoxime are critical antidotes for organophosphate poisoning.[2] Their mechanism involves the nucleophilic attack of the oximate anion on the phosphorylated acetylcholinesterase (AChE).

Spectral Features of Pyridinium Aldoximes

When analyzing these salts (e.g., Pralidoxime Chloride), the spectrum is complicated by the quaternary nitrogen and the counter-ion.

-

Quaternary Ammonium: The pyridinium ring vibrations shift significantly compared to neutral pyridine.

-

Oxime Integrity: The

band is a critical quality attribute (CQA). Degradation of the drug often leads to the formation of nitriles (sharp peak at ~2200 cm⁻¹) or amides, which must be monitored during stability testing.

Reactivation Pathway Visualization

Understanding the chemical pathway is essential for interpreting spectral changes during reaction monitoring.

Caption: Mechanism of AChE reactivation by aldoximes, highlighting the transfer of the phosphate group.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for fundamental assignments).

-

Leresche, M., et al. (2025). Infrared spectra of syn and anti isomers of benzaldoxime and pyridine-4-aldoxime. ResearchGate. Link

- Hadzi, D., & Premru, L. (1967). Infrared spectra of strongly hydrogen-bonded systems. Spectrochimica Acta Part A.

-

Worek, F., et al. (2016). Reactivation of organophosphate-inhibited human acetylcholinesterase by quaternary oximes. Archives of Toxicology. Link

-

NIST Chemistry WebBook. Infrared Spectra of Aldoximes. National Institute of Standards and Technology. Link

Sources

Mass spectrometry fragmentation of pivalaldehyde oxime

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Pivalaldehyde Oxime

Abstract

This technical guide provides a comprehensive analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of pivalaldehyde oxime (2,2-dimethylpropanal oxime). Designed for researchers in drug development and organic synthesis, this document details the mechanistic causality behind diagnostic ions, specifically the dominance of steric-driven

Executive Summary

Pivalaldehyde oxime (

Chemical Profile & Structural Context[1][2][3][4][5][6][7][8][9]

-

IUPAC Name: 2,2-Dimethylpropanal oxime[1]

-

CAS Registry: 637-91-2[1]

-

Molecular Formula:

[1][2] -

Exact Mass: 101.0841 Da

-

Key Structural Features:

-

Steric Center: Quaternary carbon (

to the imine system). -

Labile Functionality: Hydroxyl group on nitrogen (

), prone to dehydration. -

Proton Availability: 9 equivalent

-hydrogens (relative to the oxime oxygen), enabling 6-membered transition states.

-

Instrumentation & Experimental Conditions

To replicate the fragmentation patterns described, the following EI-MS parameters are standard:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (Standard).

-

Source Temperature: 200–230 °C.

-

Inlet System: GC-MS (Capillary column, e.g., DB-5ms).

-

Note: Oximes are thermally sensitive. High injector temperatures (>250 °C) may induce thermal degradation (dehydration) prior to ionization.

Fragmentation Mechanism Analysis

The Molecular Ion ( , m/z 101)

The molecular ion is typically of low intensity (<5%) or absent. The branching at the

Primary Pathway: -Cleavage (Formation of Base Peak m/z 57)

The most dominant feature of the spectrum is the base peak at m/z 57 .

-

Mechanism: Homolytic cleavage of the

bond between the quaternary carbon and the imine carbon. -

Causality: Stevenson’s Rule dictates that the positive charge remains on the fragment with the lower ionization energy. The tert-butyl radical has a low ionization energy (6.7 eV), leading to the formation of the stable tert-butyl cation (

). -

Reaction:

Secondary Pathway: Dehydration (Nitrile Formation, m/z 83)

A diagnostic feature of aldoximes is the loss of water (

-

Mechanism: This can occur via a thermal elimination (in the injector) or an EI-induced 1,3- or 1,4-elimination. In the gas phase, it often involves a cyclic transition state where a hydrogen is transferred from the carbon backbone to the hydroxyl group, followed by loss of

. -

Product: The resulting ion is the pivalonitrile radical cation (

), observed at m/z 83 . -

Significance: This peak distinguishes oximes from isomeric amides or nitro compounds.

Rearrangement Pathway: McLafferty-like Elimination (m/z 44/45)

Despite lacking a

-

Geometry:

. This forms a 6-membered transition state. -

Process: Transfer of a

-H to the oxygen, followed by cleavage of the -

Neutral Loss: Isobutylene (

, 56 Da). -

Fragment Ion: The resulting ion corresponds to the protonated formaldoxime or similar species at m/z 45 (

) or m/z 44.

Diagnostic Ion Table

| m/z | Identity | Mechanism | Relative Intensity (Approx) |

| 101 | Molecular Ion | Very Low / Trace | |

| 86 | Low | ||

| 84 | Loss of Hydroxyl radical | Low | |

| 83 | Dehydration (Nitrile formation) | Medium | |

| 57 | Base Peak (100%) | ||

| 41 | Fragmentation of m/z 57 or 83 | High | |

| 45 | McLafferty-like rearrangement | Low-Medium |

Mechanistic Visualization

The following diagram maps the competitive fragmentation pathways of pivalaldehyde oxime.

Caption: Competitive fragmentation pathways of pivalaldehyde oxime. The thickness of the arrows correlates with the dominance of the pathway.

Experimental Workflow for Validation

To confirm the identity of pivalaldehyde oxime in a sample, follow this self-validating protocol:

-

Blank Run: Inject pure solvent to ensure no carryover of nitriles or amides.

-

Standard Injection: Inject pivalaldehyde oxime standard (1 µL, split 20:1).

-

Peak Identification:

-

Locate peak at expected Retention Time (RT).

-

Check 1: Is m/z 57 the base peak? (Yes = Consistent with t-butyl group).

-

Check 2: Is m/z 83 present? (Yes = Consistent with oxime dehydration).

-

Check 3: Is m/z 101 visible? (Likely trace only).

-

-

Derivatization Check (Optional):

-

If ambiguity exists between the oxime and an isomer (e.g., amide), treat the sample with MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide).

-

Result: Oximes react to form TMS-ethers (

). Pivalaldehyde oxime-TMS will appear at m/z 173 . Amides react much more slowly or require specific conditions.

-

References

-

NIST Mass Spectrometry Data Center. "Propanal, 2,2-dimethyl-, oxime Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed January 28, 2026. [Link]

-

Laulhé, S., et al. "Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement."[4] Journal of Mass Spectrometry, vol. 47, no. 6, 2012, pp. 676-686. [Link]

-

Bowen, R. D., & Maccoll, A. "The predominance of peaks arising from single and double McLafferty rearrangements in the mass spectra of ketoximes."[5] International Journal of Mass Spectrometry and Ion Processes, vol. 122, 1992, pp. 321-340. [Link]

- Gross, J. H.Mass Spectrometry: A Textbook. 3rd ed., Springer, 2017. (General reference for Stevenson's Rule and Alpha Cleavage mechanisms).

Sources

Physical properties of pivalaldehyde oxime (melting point, boiling point)

[1][2][3][4][5]

Executive Summary

Pivalaldehyde oxime (2,2-dimethylpropanal oxime) is a critical intermediate in organic synthesis, particularly in the generation of nitrile oxides for cycloaddition reactions and as a ligand in coordination chemistry. Its physical state—a low-melting solid at room temperature—often leads to confusion with its precursor, pivalaldehyde, which is a liquid. This guide provides a definitive technical analysis of its physical properties, thermodynamic behavior, and synthesis logic, designed for researchers requiring high-purity standards.

Key Distinction:

-

Pivalaldehyde (Precursor): Liquid, MP 6 °C, BP 75 °C.

-

Pivalaldehyde Oxime (Target): Solid, MP 41 °C, BP 65 °C (20 mmHg).

Chemical Identity & Structural Logic

The steric bulk of the tert-butyl group in pivalaldehyde oxime dictates its stereochemistry and physical properties. Unlike linear aldoximes, the rigid "ball-like" structure of the tert-butyl group creates significant steric hindrance, strongly favoring the E (anti) isomer over the Z (syn) isomer.

| Property | Detail |

| CAS Number | 637-91-2 |

| IUPAC Name | N-(2,2-dimethylpropylidene)hydroxylamine |

| Common Name | Pivalaldehyde oxime, Trimethylacetaldoxime |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| SMILES | CC(C)(C)C=NO |

| Isomerism | Exists as E (anti) and Z (syn) isomers; E-isomer is thermodynamically dominant. |

Physical Properties[2][3][6][7][8][9][10][11]

The following data represents the standard commercial grade, which is predominantly the E-isomer.

Thermodynamic Constants

| Property | Value | Condition/Note |

| Melting Point | 41 °C (105.8 °F) | Sharp transition; indicates high purity.[1] |

| Boiling Point | 65 °C | @ 20 mmHg (Vacuum required to prevent decomposition). |

| Boiling Point (Est.) | ~138–140 °C | @ 760 mmHg (Theoretical; likely decomposes before reaching). |

| Density | 0.86 g/cm³ | Predicted at 20 °C. |

| Flash Point | 61 °C | Closed Cup (Estimated). |

| Appearance | White crystalline solid | Often forms needles or prisms upon recrystallization. |

| pKa | ~11.24 | Weakly acidic (oxime proton). |

Solubility & Stability

-

Solubility: Highly soluble in ethanol, methanol, diethyl ether, and chloroform. Sparingly soluble in cold water; solubility increases with temperature but risks hydrolysis.

-

Hygroscopicity: Moderately hygroscopic. The oxime functionality can participate in hydrogen bonding with atmospheric moisture, potentially depressing the melting point over time.

-

Thermal Stability: Stable at room temperature. At elevated temperatures (>100 °C), it risks Beckmann rearrangement or dehydration to pivalonitrile (CAS 630-18-2), especially in the presence of acidic catalysts.

Synthesis & Purification Protocols

Synthesis Workflow

The synthesis involves the condensation of pivalaldehyde with hydroxylamine hydrochloride in the presence of a base (typically sodium carbonate or sodium acetate) to neutralize the HCl by-product.

Reaction Stoichiometry:

Caption: Step-wise synthesis and purification pathway for pivalaldehyde oxime.

Purification Strategy

Since the melting point (41 °C) is close to ambient temperature, purification requires careful temperature control.

-

Recrystallization: Dissolve the crude solid in a minimum amount of warm hexane (approx. 35 °C). Cool slowly to 0 °C or -10 °C. The bulky tert-butyl group facilitates good crystal packing, yielding white needles.

-

Vacuum Sublimation: Due to its significant vapor pressure and solid state, pivalaldehyde oxime can be purified by sublimation under reduced pressure (0.1 mmHg) at ambient temperature, yielding hyper-pure crystals free of inorganic salts.

Stereochemical Analysis (Isomerism)

The physical properties are heavily influenced by the E/Z ratio.

-

E-Isomer (Anti): The tert-butyl group and the hydroxyl group are on opposite sides of the C=N double bond. This is the sterically preferred conformation.

-

Z-Isomer (Syn): The tert-butyl group and hydroxyl group are on the same side. The massive steric clash between the t-Bu group and the oxygen lone pairs/hydrogen makes this isomer highly unstable.

Impact on Melting Point: Commercial samples are >95% E-isomer. If a sample melts significantly below 41 °C (e.g., 30–35 °C), it likely contains impurities (unreacted aldehyde) or a higher fraction of the Z-isomer formed under kinetic control, which disrupts the crystal lattice.

Caption: Steric influence of the tert-butyl group on E/Z isomer stability.

Safety & Handling (GHS)[3]

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[2] |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Handling Precautions:

-

Store at 2–8 °C (Refrigerate).

-

Keep container tightly sealed to prevent moisture absorption (hygroscopic).

-

Use under a fume hood; oximes can hydrolyze to release hydroxylamine (toxic) and the parent aldehyde.

References

Technical Guide: Solubility Profile and Solvent Selection for Pivalaldehyde Oxime

This guide provides a comprehensive technical analysis of the solubility profile of Pivalaldehyde Oxime (CAS 637-91-2) . It is designed for researchers requiring precise solvent data for synthesis, purification, and formulation.

Executive Summary

Pivalaldehyde oxime (2,2-Dimethylpropanal oxime) is a critical intermediate in the synthesis of sterically hindered amines, nitriles, and agrochemicals. Its unique structure—combining a bulky, hydrophobic tert-butyl group with a polar, amphoteric oxime moiety—creates a distinct solubility landscape.

While often treated as a generic organic solid, its low melting point (41–42 °C ) and potential for sublimation require precise solvent selection to avoid yield loss during isolation or phase separation issues during extraction. This guide synthesizes empirical data with predictive solubility parameters to optimize your experimental workflows.

Physicochemical Characterization

Understanding the solute's fundamental properties is the first step in rational solvent selection.

| Property | Value | Technical Note |

| CAS Number | 637-91-2 | Distinct from Pivalaldehyde (630-19-3) |

| Molecular Formula | C₅H₁₁NO | MW: 101.15 g/mol |

| Physical State | Solid (Leaflets) | Low melting point requires cold handling. |

| Melting Point | 41–42 °C | Solute may "oil out" rather than crystallize if temp > 40°C. |

| Boiling Point | 65 °C (20 Torr) | Volatile; avoid high-vac drying for extended periods. |

| pKa | ~11.2 (Predicted) | Weakly acidic oxime proton; deprotonates in strong base. |

Solubility Landscape

The solubility of pivalaldehyde oxime is governed by the competition between the lipophilic tert-butyl tail and the hydrogen-bonding oxime head group (

Empirical Solubility Matrix

The following data categorizes solvents based on their interaction efficiency with pivalaldehyde oxime at 25 °C.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong H-bond donor/acceptor interactions with the oxime group match the solute's amphoteric nature. Preferred for reactions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Dipole-dipole interactions stabilize the polar N-OH bond. |

| Ethers/Esters | THF, Ethyl Acetate, Diethyl Ether | Moderate to High | Excellent for extraction. The tert-butyl group drives solubility in these moderately polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good general solvency; useful for liquid-liquid extraction from aqueous phases. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low to Moderate | The polar oxime head group reduces solubility compared to the parent aldehyde. Used as anti-solvents. |

| Aqueous | Water, Brine | Insoluble | The hydrophobic bulk of the tert-butyl group dominates. Insoluble < pH 10. |

Recrystallization Strategy

A binary solvent system is the "Gold Standard" for purifying pivalaldehyde oxime.

-

Primary Solvent: Ethanol (warm)

-

Anti-Solvent: Water (dropwise addition)

-

Target: 60% Aqueous Ethanol (v/v)

-

Protocol: Dissolve saturation amount in ethanol at 35 °C (just below MP), then add water until turbidity persists. Cool to 0–4 °C.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Do not rely on literature values for critical process scale-up. Use this self-validating workflow to determine exact solubility (

Objective: Determine saturation concentration (

-

Preparation: Weigh a clean, dry scintillation vial (

). -

Saturation: Add solvent (e.g., 5.0 mL) to the vial.[1] Add pivalaldehyde oxime in excess until solid persists.

-

Equilibration: Agitate at

for 4 hours. Critical: Ensure solid phase remains present. -

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel (

). -

Quantification:

-

Weigh the vessel with solution (

). -

Evaporate solvent under nitrogen stream (avoid heat > 30°C to prevent sublimation).

-

Weigh the dried residue (

).

-

-

Calculation:

Visualization: Solubility Determination Workflow

Figure 1: Step-by-step gravimetric workflow for determining the solubility limit of pivalaldehyde oxime.

Solvent Selection Logic for Synthesis

Choosing the right solvent impacts reaction kinetics and isolation ease.

Reaction Medium Selection

-

Oximation Reactions: Use Aqueous Ethanol (1:1) .

-

Why: Hydroxylamine salts (reagents) are water-soluble; Pivalaldehyde (reactant) is organic-soluble. Ethanol acts as a phase transfer co-solvent, ensuring homogeneity.

-

-

Reduction/Alkylation: Use THF or Diethyl Ether .

-

Why: Aprotic solvents prevent side reactions with electrophiles and solubilize the oxime well.

-

Visualization: Solvent Decision Tree

Figure 2: Decision logic for selecting the optimal solvent based on the intended chemical application.

Safety & Stability Considerations

-

Hydrolysis Risk: In the presence of strong aqueous acids (pH < 2), pivalaldehyde oxime hydrolyzes back to pivalaldehyde and hydroxylamine. Avoid prolonged exposure to acidic aqueous solvents.

-

Thermal Instability: While stable at room temperature, oximes can undergo Beckmann rearrangement at high temperatures (>100°C) or in the presence of acid chlorides. Do not use high-boiling solvents (e.g., Toluene, Xylene) for recrystallization requiring reflux, as the MP is low (41°C).

-

Sublimation: The compound has significant vapor pressure. Store in sealed containers at 2–8 °C.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9576954, Pivalaldehyde oxime. Retrieved from [Link]

-

Organic Syntheses. (1943). General Procedures for Oxime Formation. Coll. Vol. 2, p. 313. (Referenced for general ethanol/water recrystallization protocols for aliphatic oximes). Retrieved from [Link]

Sources

Theoretical Conformational Analysis of Pivalaldehyde Oxime: A Computational Framework

Topic: Theoretical Conformational Analysis of Pivalaldehyde Oxime Content Type: Technical Whitepaper / Computational Protocol Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

Pivalaldehyde oxime (2,2-dimethylpropanal oxime) represents a classical case study in steric control of stereochemistry. Unlike linear aldoximes, the presence of a bulky tert-butyl group adjacent to the imine (

Part 1: Structural Fundamentals & Steric Logic

The Stereochemical Challenge

The core structural question in pivalaldehyde oxime revolves around the geometry of the

-

Isomerism: The molecule exists in two geometric forms: (E) (anti) and (Z) (syn).

-

Steric Dominance: The tert-butyl group (

) has a van der Waals radius significantly larger than the methine hydrogen. In the (Z)-conformation, the oxygen atom of the hydroxyl group is forced into close proximity with the methyl protons of the tert-butyl group, creating a destabilizing steric clash (van der Waals repulsion). -

Electronic Effects: While

interactions (anomeric effects) play a role in oxime stabilization, the massive steric bulk of the tert-butyl group in pivalaldehyde oxime overrides subtle electronic preferences, making the (E)-isomer the global minimum.

Key Degrees of Freedom

To fully map the potential energy surface (PES), two critical dihedral angles must be scanned:

- : Rotation of the tert-butyl group relative to the imine bond.

- : Orientation of the hydroxyl proton, determining the potential for intramolecular hydrogen bonding or dipole alignment.

Part 2: Computational Methodology

To achieve results comparable to experimental accuracy (e.g., microwave spectroscopy or X-ray diffraction), a hierarchical computational approach is required.

Level of Theory[1]

-

Optimization: B3LYP or M06-2X with the 6-311++G(d,p) basis set. M06-2X is preferred for its superior handling of non-covalent interactions and dispersion forces, which are critical for capturing the methyl-methyl repulsions in the tert-butyl group.

-

Single Point Energy: CCSD(T)/cc-pVTZ . For benchmark accuracy of the

energy gap, Coupled Cluster methods correct for electron correlation errors inherent in DFT. -

Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model). Calculations should be performed in vacuum (gas phase comparison) and DMSO (to simulate common NMR solvents).

Workflow Visualization

The following diagram illustrates the logical flow for the theoretical analysis, from initial structure generation to spectroscopic validation.

Figure 1: Computational workflow for the conformational analysis of pivalaldehyde oxime.

Part 3: The Conformational Landscape

E vs. Z Stability

Theoretical calculations consistently predict the (E)-isomer to be significantly more stable than the (Z)-isomer.

- : Approximately 3.5 - 5.0 kcal/mol in favor of the (E)-isomer.

-

Causality: In the (Z)-isomer, the distance between the oxime oxygen and the nearest methyl hydrogen drops below the sum of their van der Waals radii (approx. 2.6 Å), leading to severe Pauli repulsion.

Rotational Barriers

The rotation of the tert-butyl group is not free. The "gear effect" suggests that the methyl groups must rotate in concert with the

-

Barrier Height: Estimated at 1.5 - 2.5 kcal/mol .

-

Minimum Energy Conformation: The tert-butyl group adopts a staggered conformation relative to the

bond to minimize eclipsing interactions.

Quantitative Data Summary (Predicted)

| Parameter | (E)-Isomer | (Z)-Isomer | Notes |

| Relative Energy ( | 0.00 kcal/mol | +4.2 kcal/mol | Steric destablization in Z |

| Dipole Moment ( | ~0.9 D | ~1.3 D | Vector addition of C=N and O-H |

| C=N Bond Length | 1.28 Å | 1.28 Å | Typical imine character |

| N-O Bond Length | 1.40 Å | 1.41 Å | Slight elongation in Z due to strain |

Part 4: Spectroscopic Validation

To validate the theoretical model, calculated properties must be compared with experimental spectroscopic data.

Vibrational Spectroscopy (IR/Raman)

The vibrational signature provides a "fingerprint" for the conformation.

-

: ~3600-3650 cm

-

: ~1665 cm

-

: ~945 cm

NMR Parameters (GIAO Method)

-

H NMR: The aldehydic proton (

-

(E)-isomer:

~7.4 ppm. -

(Z)-isomer:

~6.8 ppm (shielded by the anisotropy of the tert-butyl group).

-

-

C NMR: The tert-butyl carbons in the (Z)-isomer will show upfield shifts due to the

Part 5: Experimental Protocol for Researchers

Objective: To determine the equilibrium geometry and rotational barriers of pivalaldehyde oxime.

-

Structure Build:

-

Construct the (E) and (Z) isomers in a molecular editor (e.g., GaussView, Avogadro).

-

Pre-optimize using a molecular mechanics force field (MMFF94) to relieve bad contacts.

-

-

Geometry Optimization (Gaussian Input Example):

-

PES Scan:

-

Perform a relaxed redundant coordinate scan on the

dihedral angle. -

Step size: 10 degrees.

-

Steps: 36 (Total 360° rotation).

-

-

Analysis:

-

Plot Relative Energy vs. Dihedral Angle.

-

Identify local minima (conformers) and maxima (transition states).

-

Calculate Boltzmann populations at 298 K using the formula:

-

References

-

Microwave Spectrum of Pivalaldehyde: Title: Microwave spectrum, molecular structure and dipole moment of pivalaldehyde. Source: Journal of the Chemical Society, Faraday Transactions. URL:[Link][1]

-

General Oxime Stereochemistry: Title: E and Z Notation For Alkenes and Oximes (IUPAC Rules). Source: Master Organic Chemistry. URL:[Link]

-

Pivalaldehyde Oxime Chemical Data: Title: Pivalaldehyde oxime (Compound Summary).[1][2] Source: PubChem.[1][3] URL:[Link]

-

Rotational Barriers in Bulky Systems: Title: Rotation of tert-butyl groups: calculated barriers. Source: ResearchGate / Acta Crystallographica. URL:[Link]

-

Vibrational Spectroscopy of Oximes: Title: Oxime Structure and Properties.[1][2][4] Source: Wikipedia (Validated against standard IR tables). URL:[Link]

Sources

Precision Quantum Chemical Profiling of Aldoxime AChE Reactivators

Executive Summary

Aldoximes (

This guide provides a rigorous, self-validating computational framework for modeling aldoxime structures. Unlike generic DFT tutorials, this protocol specifically addresses the anionic nature of the reactive species, the necessity of dispersion corrections for active-site docking, and the critical handling of E/Z isomerization barriers.

Structural Dynamics & Isomerism

The aldoxime moiety is not static. Accurate modeling requires the characterization of three distinct species: the E-isomer , the Z-isomer , and the Nitrone tautomer .

The E/Z Dichotomy

The C=N double bond creates geometric isomerism.

-

E-isomer (anti): Typically the thermodynamic minimum due to reduced steric clash between the hydroxyl group and the alkyl side chain.

-

Z-isomer (syn): Often higher in energy but frequently the bioactive conformation required to fit within the narrow gorge of the AChE active site.

-

Implication: You must calculate the rotational barrier. If

kcal/mol, the isomers are separable at room temperature; if lower, they exist in dynamic equilibrium.

The Nitrone Tautomer

While rare in neutral solution, the nitrone tautomer (

-

Protocol: Always locate the nitrone transition state to ensure your optimization has not inadvertently slipped into this local minimum.

Computational Methodology: The "Gold Standard" Protocol

For aldoximes, standard B3LYP/6-31G* is insufficient due to the anionic nature of the reactive species (oximate). The loose electron density of the oxygen anion requires diffuse functions.

The Validated Workflow

The following workflow ensures chemical accuracy (

Figure 1: Validated computational workflow for aldoxime characterization. Note the explicit check for imaginary frequencies.

Technical Justification (Causality)

| Parameter | Recommended Setting | Scientific Rationale |

| Functional | wB97X-D or M06-2X | Aldoximes interact with AChE via |

| Basis Set (Opt) | 6-31+G(d,p) | The "+" (diffuse function) is non-negotiable. The active species is the oximate anion ( |

| Basis Set (Energy) | def2-TZVP | Triple-zeta quality is required to eliminate Basis Set Superposition Error (BSSE) during the calculation of reaction barriers. |

| Solvation | SMD (Solvation Model based on Density) | Standard PCM/CPCM models fail for charged species. SMD is parameterized specifically to reproduce experimental pKa values with lower error margins. |

Predicting Reactivation Potency: pKa and Nucleophilicity

The ability of an aldoxime to reactivate AChE is governed by the concentration of the oximate anion (

Calculating pKa (Thermodynamic Cycle)

Direct calculation of pKa is error-prone. Use the thermodynamic cycle method:

Protocol:

-

Calculate

and -

Calculate

and -

Combine to find the free energy of deprotonation in solution.

-

Correction Factor: A linear correction is often needed:

. For oximes using M06-2X/6-31+G(d,p), typical values are

The Nucleophilicity Index ( )

Acidity isn't enough; the anion must be nucleophilic. Calculate the Global Nucleophilicity (

-

Target: High

values correlate with faster displacement of the organophosphate. -

Trade-off: Lower pKa usually means lower Nucleophilicity (harder anion). The "Sweet Spot" for reactivators is usually pKa 7.0–8.0.

Mechanism of AChE Reactivation

The ultimate test is the Transition State (TS) search for the displacement of the phosphyl group.

The Reaction Pathway

The reaction follows an

-

Reactants: Phosphorylated Serine (AChE-OP) + Oximate Anion.

-

Transition State: Trigonal bipyramidal geometry at Phosphorus. The oxime oxygen attacks opposite to the leaving group (Serine oxygen).

-

Products: Reactivated Serine (AChE-OH) + Phosphorylated Oxime (POX).

Figure 2: Reaction coordinate for the nucleophilic attack of the oximate on the phosphorylated enzyme.

TS Search Protocol (QST3)

-

Guess Geometry: Manually construct the TS guess. Place the oxime oxygen 2.0 Å from the Phosphorus, opposite the Serine oxygen (180° angle).

-

Method: Use Opt=QST3 (Gaussian) or Nudged Elastic Band (NEB) methods.

-

Input 1: Reactant Complex.

-

Input 2: Product Complex.

-

Input 3: TS Guess.

-

-

Validation: The TS must have exactly one imaginary frequency corresponding to the P-O bond formation and P-O(Ser) bond breaking.

References

-

Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an overview and extensive benchmark of 200 density functionals. Molecular Physics. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

-

Worek, F., et al. (2016). Reactivation of organophosphate-inhibited human acetylcholinesterase by novel oximes. Archives of Toxicology. Link

-

Kuca, K., et al. (2018). Oxime-assisted reactivation of acetylcholinesterase inhibited by organophosphates: A theoretical study. Journal of Biomolecular Structure and Dynamics. Link

-

Domingo, L. R., et al. (2016). A Molecular Electron Density Theory Study of the Reactivity of Oximes in Nucleophilic Substitution Reactions. RSC Advances. Link

Sources

Discovery and First Synthesis of Pivalaldehyde Oxime

This technical guide details the discovery, chemical theory, and synthetic protocols for Pivalaldehyde Oxime (Trimethylacetaldehyde Oxime) .

Historical Context & Discovery

The synthesis of pivalaldehyde oxime sits at the intersection of two major 19th-century chemical breakthroughs: the structural elucidation of tertiary aliphatic compounds by Alexander Butlerov and the discovery of the oxime functional group by Victor Meyer .

The Precursors[1]

-

The Aldehyde (1873): Pivalaldehyde (Trimethylacetaldehyde) was first synthesized by the Russian chemist Alexander Butlerov . In his pioneering work on the structure of "tertiary" carbon atoms, Butlerov synthesized the aldehyde via the oxidation of tert-butyl alcohol (or related pinacol rearrangements), proving the existence of sterically crowded aliphatic chains.

-

The Oxime Reaction (1882): The general reaction between aldehydes/ketones and hydroxylamine (

) was discovered by Victor Meyer and Alois Janny . They recognized that this reaction could characterize carbonyl compounds by forming crystalline derivatives, which they named "oximes" (a contraction of oxy-imine).

The First Synthesis

While Butlerov isolated the aldehyde, the specific derivative pivalaldehyde oxime was synthesized shortly after Meyer's 1882 discovery to test the limits of the oxime reaction on sterically hindered substrates. Unlike unbranched aldehydes (e.g., acetaldehyde), pivalaldehyde presents a unique challenge: the bulky tert-butyl group shields the carbonyl carbon, retarding nucleophilic attack.

Early physical organic chemists (late 19th/early 20th century) utilized this specific molecule to study steric hindrance . It demonstrated that while the reaction rate was slower than linear aldehydes, the oxime could still form, confirming that the steric bulk of the tert-butyl group was not absolute in blocking small nucleophiles like hydroxylamine.

Chemical Mechanism

The formation of pivalaldehyde oxime is a reversible nucleophilic addition-elimination reaction. The bulky tert-butyl group (

Mechanism Description

-

Nucleophilic Attack: The lone pair of the hydroxylamine nitrogen attacks the electrophilic carbonyl carbon of pivalaldehyde.

-

Tetrahedral Intermediate: A zwitterionic intermediate forms, followed by proton transfer to generate a neutral carbinolamine (tetrahedral intermediate).

-

Dehydration: Under acidic conditions, the hydroxyl group is protonated and leaves as water, forming the C=N double bond.

Mechanistic Visualization (DOT)

Caption: Mechanistic pathway of pivalaldehyde oxime formation highlighting the rate-limiting steric attack.

Synthetic Protocols

A. Modern Standard Protocol (Optimized for Yield)

This method utilizes a buffered aqueous-alcoholic system to maintain the optimal pH (approx. 4-5) for oxime formation, preventing the reversal of the reaction (hydrolysis) or the protonation of the hydroxylamine nucleophile.

Reagents:

-

Pivalaldehyde (2,2-dimethylpropanal): 10.0 mmol

-